molecular formula C9H9ClF3N B13323683 (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No.: B13323683
M. Wt: 223.62 g/mol
InChI Key: URDPXWRURAPMDR-UHFFFAOYSA-N
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Description

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound that features a trifluoroethyl group attached to a chloro-methylphenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 3-chloro-2-methylphenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted products.

Scientific Research Applications

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on enzyme activity and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro-methylphenyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylphenol
  • 3-Chloro-2-methylphenyl methyl sulfide
  • 3-Chloro-2-methylphenylurea

Uniqueness

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to similar compounds that lack the trifluoroethyl group.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

3-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

URDPXWRURAPMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(F)(F)F

Origin of Product

United States

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